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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Satratoxin H is a potent trichothecene mycotoxin produced by the fungus Stachybotrys

chartarum, a mold often found in water-damaged buildings. As a member of the macrocyclic

trichothecene family, Satratoxin H is recognized for its significant cytotoxicity and has been

implicated in various health issues associated with mold exposure. This technical guide

provides an in-depth overview of the chemical structure, physicochemical properties, and

known biological activities of Satratoxin H, with a focus on its mechanism of action. Detailed

experimental protocols for its isolation, characterization, and the assessment of its biological

effects are also presented to support further research and drug development efforts.

Chemical Structure and Properties
Satratoxin H possesses a complex macrocyclic structure characteristic of trichothecenes,

featuring a 12,13-epoxy ring and a macrocyclic ester linkage. The definitive structure was

elucidated through spectroscopic methods, primarily proton and carbon-13 nuclear magnetic

resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties of Satratoxin H
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Property Value Reference

CAS Number 53126-64-0 [1][2][3][4]

Molecular Formula C₂₉H₃₆O₉ [2][3]

Molecular Weight 528.6 g/mol [2][3]

IUPAC Name

(2'S,4E,9R,10E,12Z,16R,16aS

,18R,19aR,23aR,25R)-6,7,16,

16a,19a,22-hexahydro-25-

hydroxy-9-[(1S)-1-

hydroxyethyl]-16a,21-dimethyl-

spiro[5,9:16,18-dimethano-

1H,3H,23H-[1]

[5]trioxacyclooctadecino[3,4-d]

[1]benzopyran-17(18H),2'-

oxirane]-3,14(9H)-dione

[2]

Solubility

Soluble in dichloromethane,

DMSO, and ethanol. Almost

completely insoluble in water.

[2][3]

Appearance Crystalline solid [2]

Storage Conditions
Store at -20°C, protected from

light.
[4]

Table 2: ¹H and ¹³C NMR Spectral Data for Satratoxin H in CDCl₃

(Data sourced from Eppley et al., 1977, J. Org. Chem.)
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
multiplicity, J in Hz)

2 78.9 3.80 (d, 4.0)

3 41.5 2.95 (d, 4.0)

4 70.8 4.25 (d, 5.0)

5 139.6 5.60 (d, 5.0)

6 43.1 2.20 (m)

7 22.9 1.80 (m), 1.65 (m)

8 127.5 5.40 (t, 8.0)

9 134.5 -

10 118.2 5.85 (d, 11.0)

11 66.2 3.65 (d, 5.0)

12 65.1 -

13 47.3 3.05 (d, 3.5), 2.80 (d, 3.5)

14 7.8 0.80 (s)

15 6.5 1.75 (s)

16 20.1 1.25 (d, 7.0)

2' 165.8 -

3' 117.9 5.80 (d, 15.0)

4' 145.1 7.30 (dd, 15.0, 11.0)

5' 125.8 6.20 (t, 11.0)

6' 138.2 6.05 (dd, 11.0, 9.0)

7' 32.1 2.40 (m)

8' 30.2 2.10 (m)

9' 70.1 4.10 (m)
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10' 68.2 4.00 (q, 7.0)

11' 20.5 1.20 (d, 7.0)

12' 75.3 4.40 (m)

13' 164.2 -

Experimental Protocols
Isolation and Purification of Satratoxin H from
Stachybotrys chartarum Cultures
This protocol is based on methods described for the extraction and purification of mycotoxins

from fungal cultures.

1. Fungal Culture:

Inoculate Stachybotrys chartarum (genotype S) strains onto Potato Dextrose Agar (PDA) or

Malt Extract Agar (MEA).[6]

Incubate the cultures in the dark at 25°C for 15-21 days to allow for sufficient growth and

toxin production.[6]

2. Extraction:

From a mature culture plate, cut out three agar plugs (6 mm diameter).

Place the agar plugs into a 2 mL screw-top vial.

Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v,

containing 1% formic acid).

Sonicate the vial for 60 minutes to facilitate the extraction of the mycotoxins.

Centrifuge the vial to pellet the agar and cellular debris.

Carefully transfer the supernatant to a clean vial.
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Repeat the extraction process on the pellet to ensure complete recovery.

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

3. Purification:

Re-dissolve the dried extract in a minimal amount of a suitable solvent for chromatography

(e.g., dichloromethane or a mixture of hexane and ethyl acetate).

The purification is typically achieved using column chromatography on silica gel.

The specific elution gradient will need to be optimized but generally involves a step-wise or

gradient increase in polarity, for example, starting with hexane and gradually increasing the

proportion of ethyl acetate.

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to identify fractions containing Satratoxin H.

Combine the pure fractions and evaporate the solvent to yield purified Satratoxin H.

4. Characterization:

Confirm the identity and purity of the isolated Satratoxin H using analytical techniques such

as HPLC, mass spectrometry (MS), and NMR spectroscopy.

Fungal Culture Extraction Purification & Characterization

Stachybotrys chartarum Culture
(PDA or MEA, 25°C, 15-21 days) Agar Plugs Add Extraction Solvent

(EtOAc:DCM:MeOH with HCOOH)
Sonication
(60 min) Centrifugation Collect Supernatant Evaporation Re-dissolve Extract Silica Gel Column Chromatography Fraction Collection & Monitoring (TLC/HPLC) Purified Satratoxin H Characterization

(HPLC, MS, NMR)

Click to download full resolution via product page

Workflow for the Isolation and Characterization of Satratoxin H.

Cytotoxicity Assessment of Satratoxin H using MTT
Assay
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This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay to determine the cytotoxicity of Satratoxin H on PC12 cells.

1. Cell Culture:

Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Plating:

Seed the PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100

µL of culture medium.

Incubate the plate overnight to allow the cells to attach.

3. Treatment with Satratoxin H:

Prepare a stock solution of Satratoxin H in DMSO.

Make serial dilutions of Satratoxin H in culture medium to achieve the desired final

concentrations.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of Satratoxin H. Include a vehicle control (medium with DMSO) and a

negative control (medium only).

Incubate the plate for 24 to 72 hours.

4. MTT Assay:

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

Add 10 µL of the MTT solution to each well.

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified

isopropanol) to each well to dissolve the formazan crystals.
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Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete

solubilization.

5. Data Acquisition:

Read the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Measurement of Intracellular Reactive Oxygen Species
(ROS)
This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to

measure intracellular ROS levels in PC12 cells treated with Satratoxin H.

1. Cell Culture and Plating:

Follow steps 1 and 2 of the MTT assay protocol to culture and plate PC12 cells in a 96-well

plate (a black plate with a clear bottom is recommended for fluorescence assays).

2. Treatment with Satratoxin H:

Treat the cells with the desired concentrations of Satratoxin H as described in step 3 of the

MTT assay protocol for a shorter duration, typically 1-6 hours.

3. DCFH-DA Staining:

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

Immediately before use, dilute the stock solution in serum-free medium to a final working

concentration of 10-20 µM.

Remove the medium from the wells and wash the cells once with warm PBS.

Add 100 µL of the DCFH-DA working solution to each well.

Incubate the plate at 37°C for 30-45 minutes in the dark.
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4. Data Acquisition:

After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

Add 100 µL of PBS to each well.

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation

wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

The fluorescence intensity is proportional to the level of intracellular ROS.

Cell Preparation Treatment

MTT Assay (Cytotoxicity)

DCFH-DA Assay (ROS)PC12 Cell Culture Plate Cells in 96-well Plate Treat with Satratoxin H

Add MTT Solution

Add DCFH-DA Solution

Incubate (3-4 hours) Add Solubilization Solution Read Absorbance (570 nm)

Incubate (30-45 min) Wash Cells Read Fluorescence (Ex/Em: 485/535 nm)

Click to download full resolution via product page

Workflow for Cytotoxicity and ROS Assays.

Biological Activity and Mechanism of Action
Satratoxin H exhibits potent cytotoxicity against a variety of cell lines.[2] Its primary

mechanism of action is the inhibition of protein synthesis, a common feature of trichothecene

mycotoxins. This inhibition is thought to trigger a ribotoxic stress response, leading to the

activation of downstream signaling pathways that culminate in apoptosis, or programmed cell

death.

Studies have shown that Satratoxin H induces apoptosis in PC12 cells, a cell line commonly

used in neurobiological research.[1] This apoptotic process is associated with the generation of

intracellular reactive oxygen species (ROS).[1] The increase in ROS contributes to cellular

damage and further activates stress-related signaling cascades.
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Key signaling molecules implicated in Satratoxin H-induced apoptosis are the mitogen-

activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinase (JNK).

[1] The activation of these kinases is a critical step in the apoptotic pathway triggered by this

mycotoxin. The use of specific inhibitors for p38 MAPK (SB203580) and JNK (SP600125) has

been shown to reduce Satratoxin H-induced cytotoxicity, confirming their role in the process.[1]

Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway did not show a

similar protective effect.[1]
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Signaling Pathway of Satratoxin H-induced Apoptosis.

Conclusion
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Satratoxin H is a biologically active mycotoxin with a well-defined chemical structure and

significant cytotoxic properties. Its ability to inhibit protein synthesis and induce apoptosis

through ROS generation and MAPK signaling makes it a molecule of interest for toxicological

and pharmacological research. The detailed protocols provided in this guide offer a foundation

for researchers to further investigate the properties and effects of Satratoxin H, contributing to

a better understanding of its role in human health and its potential applications or mitigation

strategies in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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